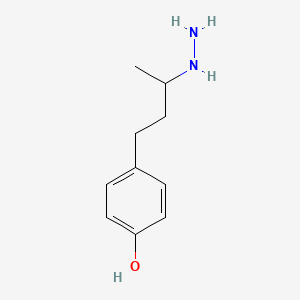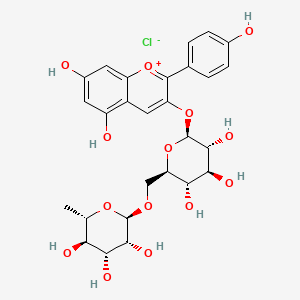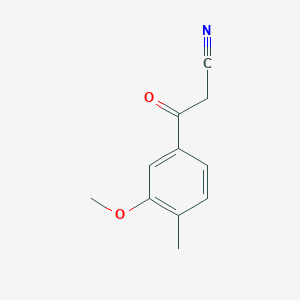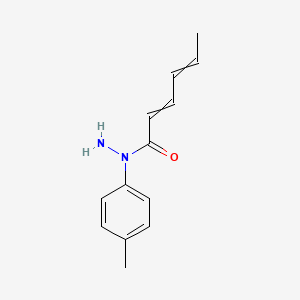
Sorbic acid, 1-p-tolylhydrazide (8CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sorbic acid, 1-p-tolylhydrazide (8CI): is a chemical compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol . It is a derivative of sorbic acid, where the hydrazide group is substituted with a p-tolyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sorbic acid, 1-p-tolylhydrazide typically involves the reaction of sorbic acid with p-tolylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production of sorbic acid, 1-p-tolylhydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Sorbic acid, 1-p-tolylhydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other electrophiles in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, sorbic acid, 1-p-tolylhydrazide is used as a reagent in various organic synthesis reactions. It is also used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods .
Biology: In biological research, this compound is used to study the effects of hydrazide derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .
Medicine: In medicine, sorbic acid, 1-p-tolylhydrazide is investigated for its potential therapeutic properties. It is used in the development of new pharmaceuticals and as a model compound in drug discovery .
Industry: In the industrial sector, this compound is used in the production of various chemical products, including polymers, coatings, and adhesives. It is also used as an intermediate in the synthesis of other chemical compounds .
Wirkmechanismus
The mechanism of action of sorbic acid, 1-p-tolylhydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .
Molecular Targets and Pathways:
Enzymes: Sorbic acid, 1-p-tolylhydrazide can inhibit the activity of certain enzymes by binding to their active sites.
Proteins: The compound can interact with proteins, affecting their structure and function.
Cellular Pathways: It can modulate cellular pathways involved in metabolism, signal transduction, and gene expression.
Vergleich Mit ähnlichen Verbindungen
- 3’-Nitroacetophenone (CAS#121-89-1)
- Propargyl benzenesulfonate (CAS#6165-75-9)
- Propargyl p-toluenesulfonate (CAS#6165-76-0)
- Carbamic acid (CAS#84640-31-3)
- Ethyl p-nitrobenzyl carbonate (CAS#943409-69-6)
- 4-Nitrobenzyl carbamate (CAS#32339-07-4)
Comparison: Sorbic acid, 1-p-tolylhydrazide is unique due to its specific hydrazide and p-tolyl functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)hexa-2,4-dienehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-4-5-6-13(16)15(14)12-9-7-11(2)8-10-12/h3-10H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUOGWMMHCFCBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)N(C1=CC=C(C=C1)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
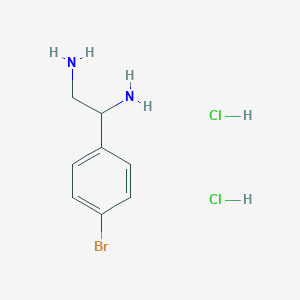
![Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate](/img/structure/B12435200.png)
